molecular formula C6H3Cl3N2O2 B1677784 Picloram CAS No. 1918-02-1

Picloram

Cat. No.: B1677784
CAS No.: 1918-02-1
M. Wt: 241.5 g/mol
InChI Key: NQQVFXUMIDALNH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

This compound, a systemic herbicide, primarily targets broadleaf herbs, vines, and woody plants . It is particularly effective against species like leafy spurge . The compound acts as an “auxin mimic” or synthetic growth hormone , causing uncontrolled and disorganized growth in susceptible plants .

Mode of Action

This compound’s mode of action involves mimicking the essential plant growth hormone indoleacetic acid . This interaction interferes with protein synthesis in the targeted weed, rendering it unable to create new tissues . The result is abnormally rapid growth of the plant, which eventually leads to its death .

Biochemical Pathways

This compound affects the biochemical pathways related to plant growth and development. By mimicking indoleacetic acid, an essential plant growth hormone, it disrupts normal protein synthesis . This disruption leads to uncontrolled and disorganized growth, causing deformity, withering, defoliation, and necrosis of the upper part of the plant .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract and excreted unchanged in the urine . Over 90% of the oral dose is recovered as unchanged this compound in the urine excreted through 72 hours . This compound is also slowly absorbed through the skin . Due to its rapid excretion, this compound has a low potential to accumulate in humans during repeated or prolonged exposures .

Result of Action

The primary result of this compound’s action is the death of susceptible plants. It causes uncontrolled and disorganized growth, leading to deformity, withering, defoliation, and necrosis of the upper part of the plant . This abnormal growth eventually leads to the plant’s death .

Action Environment

In soils, this compound is degraded primarily by microbial metabolism, but it can also be degraded by sunlight when directly exposed in water or on the surface of plants or soil . This compound can move off-site through surface or subsurface runoff and has been found in the groundwater of 11 states . Environmental factors such as soil type, moisture levels, and sunlight exposure can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Picloram interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit ribosomal protein synthesis, particularly MPS1/RS27, and other proteins of the ‘small ribosomal’ subunit . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, causing toxicity of the nucleoli, and inducing apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the synthesis of specific ribosomal proteins, which can lead to growth arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . Information on this compound’s stability and degradation is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being studied .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The exact mechanisms of transport and distribution, including any interactions with transporters or binding proteins, are still being researched .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and involve multiple factors. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Picloram is synthesized through a multi-step process involving the chlorination of picolinic acid. The primary synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination and amination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically purified through crystallization and filtration to obtain a white crystalline solid .

Chemical Reactions Analysis

Types of Reactions

Picloram undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce various substituted derivatives of this compound .

Scientific Research Applications

Picloram has a wide range of scientific research applications:

Comparison with Similar Compounds

Picloram is compared with other similar compounds such as:

This compound’s uniqueness lies in its high persistence and effectiveness against a broad range of woody plants and broad-leaved weeds, making it a valuable tool in vegetation management .

Properties

IUPAC Name

4-amino-3,5,6-trichloropyridine-2-carboxylic acid
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InChI

InChI=1S/C6H3Cl3N2O2/c7-1-3(10)2(8)5(9)11-4(1)6(12)13/h(H2,10,11)(H,12,13)
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InChI Key

NQQVFXUMIDALNH-UHFFFAOYSA-N
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Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)N
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Molecular Formula

C6H3Cl3N2O2
Record name PICLORAM
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DSSTOX Substance ID

DTXSID1021160
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Molecular Weight

241.5 g/mol
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Physical Description

Picloram appears as fine beige crystals or white powder. Odor of chlorine. (NTP, 1992), Colorless to white crystals with a chlorine-like odor. [herbicide]; [NIOSH], COLOURLESS CRYSTALS OR WHITE POWDER WITH CHARACTERISTIC ODOUR., Fine beige crystals or white powder with a chlorine-like odor., Colorless to white crystals with a chlorine-like odor. [herbicide]
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Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
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Flash Point

Tordon 22k: 46 °C toc; tordon 101 mixture--combustible with an toc flash point of 35 °C; Tordon 155 mixture--104 °C coc /Tordon/
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Solubility

less than 0.1 mg/mL at 68 °F (NTP, 1992), In water, 430 mg/L at 25 °C, Organic solvents g/100 mL at 25 °C: acetone 1.98; acetonitrile 0.16; benzene 0.02; carbon disulfide less than 0.005; diethyl ether 0.12; ethanol 1.05; isopropanol 0.55; kerosene 0.001; methylene chloride 0.06, Solubility in water, mg/l at 25 °C: 430 (very poor), 0.04%
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Vapor Pressure

6.16e-07 mmHg at 95 °F (NTP, 1992), 6.0X10-16 mm Hg at 25 °C, negligible, 0.0000006 mmHg at 95 °F, (95 °F): 0.0000006 mmHg
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Color/Form

White powder, Crystalline solid, Colorless to white crystals

CAS No.

1918-02-1
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Melting Point

392 °F (decomposes) (NTP, 1992), 218.5 °C, MP: 218-219 °C, with decomposition starting at 190 °C. Readily sublimes at 190 °C under 12 mm Hg., No melting point; decomposes at 190 °C, 392 °F (decomposes), 424 °F (Decomposes)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Picloram

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